
1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H5ClF4 . Its molecular weight is 212.572 . The IUPAC Standard InChI is InChI=1S/C8H5ClF4/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C8H5ClF4 . The InChI code is1S/C8H5ClF4/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Fluorinated Polymers 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene and related compounds have been extensively used in the synthesis of specialized polymers. These polymers, such as fluoro-polyimides, exhibit exceptional properties like excellent thermal stability, low moisture absorption, and high hygrothermal stability. These attributes make them suitable for various high-performance applications (Xie et al., 2001).
Material Characterization and Analysis Structural analysis and characterization of molecules containing this compound have provided insights into molecular conformations and interactions. Studies reveal how different substituents and molecular structures influence the overall stability and properties of materials, which is crucial for designing materials with specific characteristics (Li et al., 2005).
Innovative Synthesis Methods Novel synthesis methods utilizing compounds like this compound have been developed to create unique chemical structures and materials. These methods leverage the unique reactivity of such compounds to achieve efficient and selective synthesis, paving the way for the production of innovative materials with potential applications in various fields, including pharmaceuticals, electronics, and optics (Nishiguchi et al., 2008).
Applications in Optical Materials The synthesis of fluorine-containing polymers and polyetherimides demonstrates the potential of this compound derivatives in creating materials suitable for optical applications. These materials, characterized by high glass transition temperatures and good solubility in various organic solvents, show promise in fields requiring transparent and thermally stable materials (Yu Xin-hai, 2010).
Safety and Hazards
The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and STOT SE (category 3) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFRUOLUWWWYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


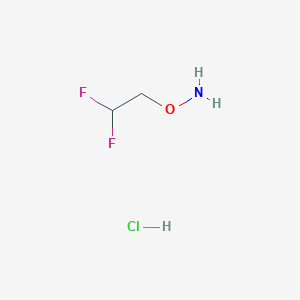
![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)


![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
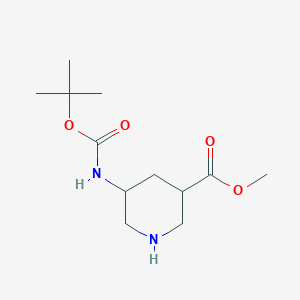
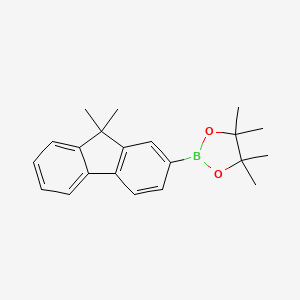
![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)
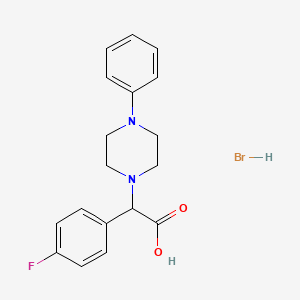
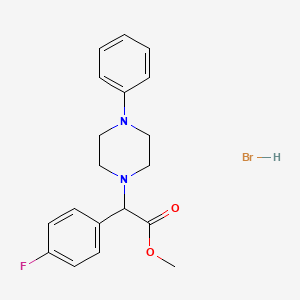
![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)



